![molecular formula C19H21N3O2 B10767229 [4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B10767229.png)
[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone typically involves the cyclization of amido-nitriles or amidines with ketones under mild conditions. For instance, the reaction of aryl amidines with ketones can yield 4,5-dihydro-1H-imidazol-5-ones through a rearrangement reaction . The reaction conditions are often mild enough to include various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, such as nickel, to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazolones back to imidazoles.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can produce a variety of substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its versatility in undergoing various chemical reactions makes it valuable for creating new compounds with desired properties .
Biology
In biological research, imidazole derivatives are studied for their potential therapeutic applications. They exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties .
Medicine
In medicine, compounds containing the imidazole ring are used in the development of drugs for treating various diseases. For example, imidazole derivatives are found in antifungal medications and proton pump inhibitors .
Industry
In the industrial sector, imidazole derivatives are used in the production of agrochemicals, dyes, and materials with specific properties. Their ability to form stable complexes with metals makes them useful in catalysis and other industrial processes .
Wirkmechanismus
The mechanism of action of [4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, forming stable complexes that can inhibit or activate various enzymes and receptors. This interaction can lead to the modulation of biological processes, such as cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Omeprazole: A proton pump inhibitor used to treat ulcers.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
What sets [4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C19H21N3O2 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone |
InChI |
InChI=1S/C19H21N3O2/c1-13(2)24-17-9-5-15(6-10-17)18(23)14-3-7-16(8-4-14)22-19-20-11-12-21-19/h3-10,13H,11-12H2,1-2H3,(H2,20,21,22) |
InChI-Schlüssel |
SPGYSLWXEKMJAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC3=NCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
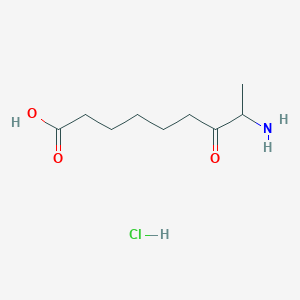

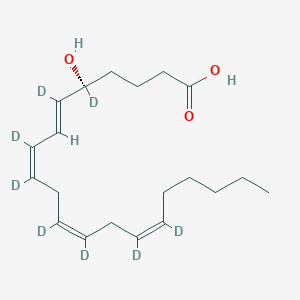
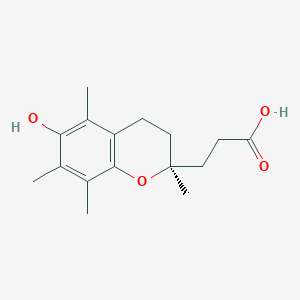

![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
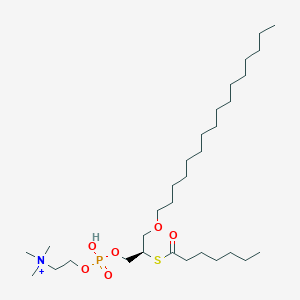

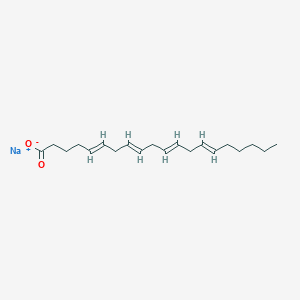

![(5S,7R,8R,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767211.png)

